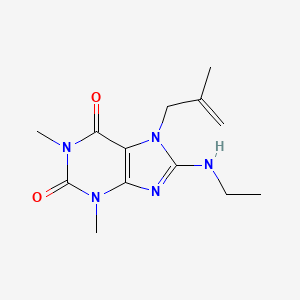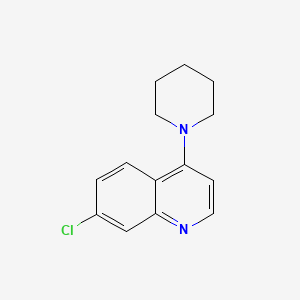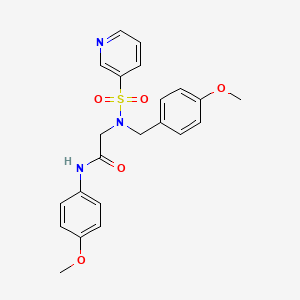
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a member of the purine alkaloid family. It structurally resembles caffeine and theobromine but features unique modifications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound can be achieved through multi-step organic synthesis. A typical synthetic route might involve initial formation of the purine ring, followed by selective substitutions and additions to introduce the ethylamino, dimethyl, and methylprop-2-en-1-yl groups under specific conditions like controlled temperature and pH.
Industrial production methods: In industrial settings, this compound is generally produced through batch processes involving catalytic methods and careful control over reaction kinetics to maximize yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes: 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can participate in oxidation, reduction, substitution, and addition reactions due to its structural features.
Common reagents and conditions::Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution often uses reagents like sodium hydride (NaH) and various alkyl halides.
Addition: Enolates or Grignard reagents for addition reactions.
Oxidation: Typically yields oxidized derivatives with altered functional groups.
Reduction: Leads to more saturated derivatives.
Substitution: Produces a variety of substituted purine derivatives.
Addition: Results in extended carbon chains or ring systems attached to the purine core.
Scientific Research Applications
This compound has diverse applications:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in cellular studies.
Medicine: Explored for its therapeutic effects, such as acting as a stimulant or an inhibitor in biochemical pathways.
Industry: Utilized in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action typically involves interaction with cellular enzymes and receptors. It may inhibit certain enzymes or act as a competitive antagonist/agonist at receptor sites, affecting signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with other similar compounds::
Caffeine (1,3,7-trimethylxanthine): Both share a purine core but differ in substitution patterns.
Theobromine (3,7-dimethylxanthine): Similar but lacks the ethylamino and methylprop-2-en-1-yl groups.
Uniqueness: 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique in its specific side groups, which could confer distinct biochemical properties and applications.
List of similar compounds::Caffeine
Theobromine
Theophylline (1,3-dimethylxanthine)
Paraxanthine (1,7-dimethylxanthine)
Properties
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-6-14-12-15-10-9(18(12)7-8(2)3)11(19)17(5)13(20)16(10)4/h2,6-7H2,1,3-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQMPFIYRXLZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2889862.png)

![4,10-Dioxa-6,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-5,11-dione](/img/structure/B2889864.png)
![8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate](/img/structure/B2889867.png)
![N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2889873.png)

![(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889875.png)
![N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2889876.png)


